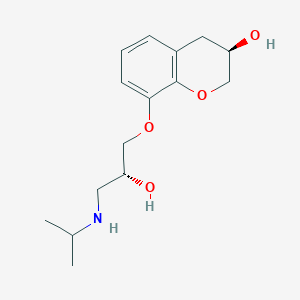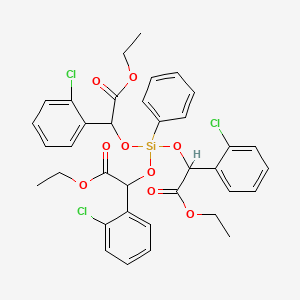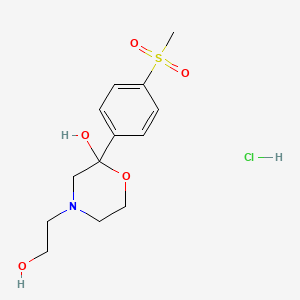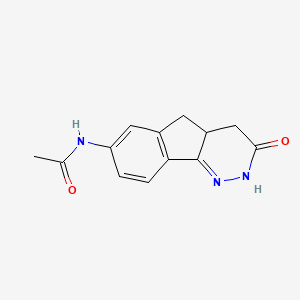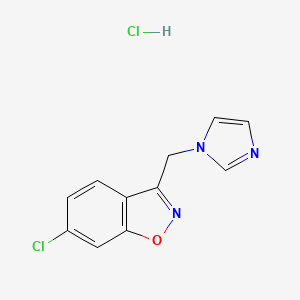
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-ベンゾイソキサゾール, 6-クロロ-3-(1H-イミダゾール-1-イルメチル)-, モノハイドロクロリドは、そのユニークな構造と特性で知られる化学化合物です。これは、ベンゼン環とイソキサゾール環の両方を含む複素環式化合物であるベンゾイソキサゾールの誘導体です。
2. 製法
合成経路と反応条件
1,2-ベンゾイソキサゾール, 6-クロロ-3-(1H-イミダゾール-1-イルメチル)-, モノハイドロクロリドの合成は、一般的に以下の手順が含まれます。
ベンゾイソキサゾール核の生成: ベンゾイソキサゾール核は、o-ニトロフェニルアセトニトリルとヒドロキシルアミンを環化することにより合成されます。
塩素化: 次に、ベンゾイソキサゾール核は、チオニルクロリドまたは五塩化リンを使用して塩素化され、6位にクロロ基が導入されます。
イミダゾリルメチル置換: 塩素化されたベンゾイソキサゾールは、炭酸カリウムなどの塩基の存在下でイミダゾールと反応させ、3位にイミダゾリルメチル基が導入されます。
モノハイドロクロリド塩の生成: 最終的な化合物は、生成物を塩酸で処理することにより、モノハイドロクロリド塩を得ます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、より高い収率と純度のために最適化されており、プロセスは安全と効率性を確保するために管理された環境で行われます。
3. 化学反応解析
反応の種類
1,2-ベンゾイソキサゾール, 6-クロロ-3-(1H-イミダゾール-1-イルメチル)-, モノハイドロクロリドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: クロロ基は、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 酸性または中性条件における過マンガン酸カリウム。
還元: メタノールまたはエタノールにおける水素化ホウ素ナトリウム。
置換: トリエチルアミンなどの塩基の存在下でのアミンなどの求核剤。
主な生成物
酸化: 酸素含有官能基が追加された酸化誘導体の生成。
還元: 水素化された官能基を含む還元誘導体の生成。
置換: クロロ基を置き換えた新しい官能基を含む置換誘導体の生成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride typically involves the following steps:
Formation of Benzisoxazole Core: The benzisoxazole core is synthesized through the cyclization of o-nitrophenylacetonitrile with hydroxylamine.
Chlorination: The benzisoxazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 6-position.
Imidazolylmethyl Substitution: The chlorinated benzisoxazole is reacted with imidazole in the presence of a base such as potassium carbonate to introduce the imidazolylmethyl group at the 3-position.
Formation of Monohydrochloride Salt: The final compound is obtained by treating the product with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
化学反応の分析
Types of Reactions
1,2-Benzisoxazole, 6-chloro-3-(1H-imidazol-1-ylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
科学的研究の応用
1,2-ベンゾイソキサゾール, 6-クロロ-3-(1H-イミダゾール-1-イルメチル)-, モノハイドロクロリドは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗真菌性など、潜在的な生物活性について研究されています。
医学: 特に神経疾患の治療における潜在的な治療効果について調査されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
1,2-ベンゾイソキサゾール, 6-クロロ-3-(1H-イミダゾール-1-イルメチル)-, モノハイドロクロリドの作用機序は、特定の分子標的との相互作用を伴います。イミダゾール環は金属イオンに結合し、酵素活性と生化学的経路に影響を与えます。クロロ基は求電子反応に関与し、化合物の反応性と他の分子との相互作用に影響を与えます。
類似化合物との比較
類似化合物
1,2-ベンゾイソキサゾール: クロロ基とイミダゾリルメチル基を持たない母体化合物。
6-クロロ-1,2-ベンゾイソキサゾール: イミダゾリルメチル基がありません。
3-(1H-イミダゾール-1-イルメチル)-1,2-ベンゾイソキサゾール: クロロ基がありません。
ユニークさ
1,2-ベンゾイソキサゾール, 6-クロロ-3-(1H-イミダゾール-1-イルメチル)-, モノハイドロクロリドは、クロロ基とイミダゾリルメチル基の両方の存在によりユニークであり、これにより明確な化学反応性と潜在的な用途が与えられます。これらの官能基の組み合わせにより、さまざまな科学的および産業的用途における汎用性と有効性が向上します。
特性
CAS番号 |
121929-34-8 |
|---|---|
分子式 |
C11H9Cl2N3O |
分子量 |
270.11 g/mol |
IUPAC名 |
6-chloro-3-(imidazol-1-ylmethyl)-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C11H8ClN3O.ClH/c12-8-1-2-9-10(14-16-11(9)5-8)6-15-4-3-13-7-15;/h1-5,7H,6H2;1H |
InChIキー |
RLLZWLWHICFTHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)ON=C2CN3C=CN=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


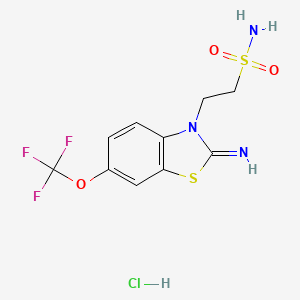

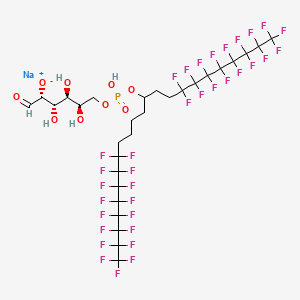

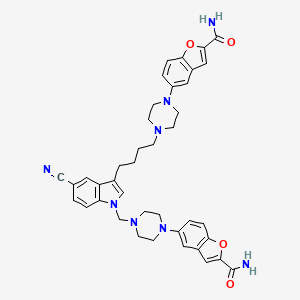
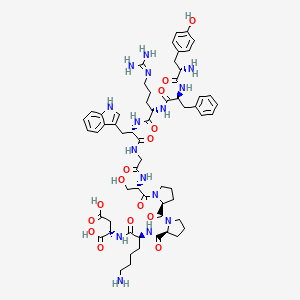
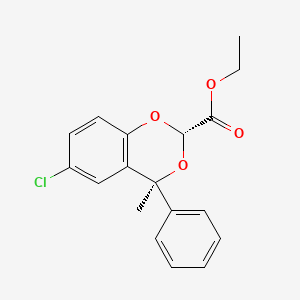
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
